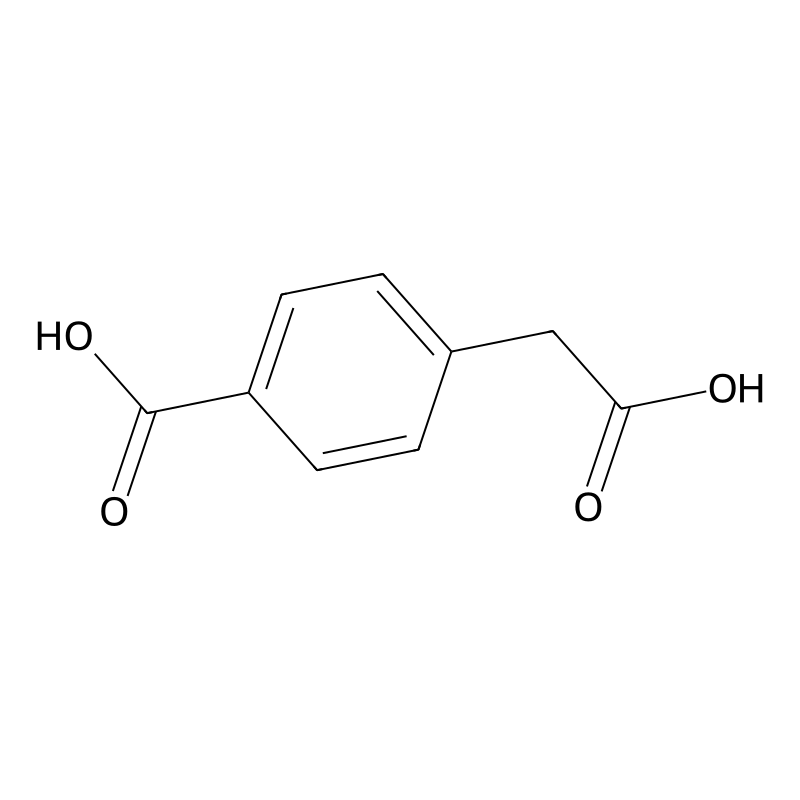4-Carboxyphenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Metal-Organic Frameworks (MOFs):
4-CPA can act as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties. Researchers are exploring the use of 4-CPA-based MOFs for various applications, including gas separation, catalysis, and drug delivery [].
Organic Synthesis:
4-CPA can be used as a starting material for the synthesis of other organic compounds. Its carboxylic acid and aromatic functional groups make it a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals, materials science, and other fields [].
4-Carboxyphenylacetic acid is an organic compound with the chemical formula C₉H₈O₄. It is characterized by a carboxylic acid functional group attached to a phenylacetic acid structure. This compound appears as a solid and is soluble in water, exhibiting acidic properties due to its carboxyl group. It is also known for its role in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs.
- Esterification: The carboxylic acid can react with alcohols to form esters. This reaction typically requires an acid catalyst and results in the formation of an ester and water .
- Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated, leading to simpler aromatic compounds.
- Amidation: The carboxylic acid can react with amines to form amides, which are important in pharmaceutical applications .
4-Carboxyphenylacetic acid exhibits significant biological activity:
- Anti-inflammatory Properties: It has been shown to possess anti-inflammatory effects, making it a candidate for pain relief medications .
- Analgesic Effects: The compound may also provide analgesic benefits, contributing to its use in therapeutic formulations aimed at alleviating pain .
The synthesis of 4-Carboxyphenylacetic acid can be accomplished through various methods:
- From 4-Cyanomethylbenzoic Acid: This method involves hydrolysis of 4-cyanomethylbenzoic acid methyl ester in the presence of sulfuric acid and water, followed by acidification to precipitate the product .
- Direct Carboxylation: Another approach includes the carboxylation of phenylacetic acid derivatives using carbon dioxide under specific conditions.
4-Carboxyphenylacetic acid finds applications in multiple fields:
- Pharmaceuticals: Its anti-inflammatory and analgesic properties make it valuable in the formulation of pain relief medications.
- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Several compounds share structural similarities with 4-Carboxyphenylacetic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenylacetic Acid | C₈H₈O₂ | Lacks the additional carboxylic group found in 4-Carboxyphenylacetic acid. |
| Homophthalic Acid | C₆H₄(CO₂H)CH₂CO₂H | A dicarboxylic acid that has different functional properties and uses. |
| Aspirin (Acetylsalicylic Acid) | C₉H₈O₄ | A well-known anti-inflammatory drug but structurally distinct due to the acetyl group. |
XLogP3
LogP
GHS Hazard Statements
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








